molecular formula C9H11NO5S B14169177 Benzenesulfonic acid, 2-nitro-, 1-methylethyl ester CAS No. 64704-10-5

Benzenesulfonic acid, 2-nitro-, 1-methylethyl ester

Cat. No.: B14169177
CAS No.: 64704-10-5
M. Wt: 245.25 g/mol
InChI Key: YANARXBFSIXLLI-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2-nitro-, 1-methylethyl ester is an organic compound with the molecular formula C9H11NO5S It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a 2-nitro group and a 1-methylethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2-nitro-, 1-methylethyl ester typically involves the sulfonation of benzene followed by nitration and esterification The sulfonation process uses concentrated sulfuric acid to introduce the sulfonic acid group into the benzene ringFinally, the esterification process involves reacting the resulting 2-nitrobenzenesulfonic acid with isopropanol under acidic conditions to form the 1-methylethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production cost .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-nitro-, 1-methylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 2-nitro-, 1-methylethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-nitro-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, methyl ester: Similar structure but with a methyl ester group instead of a 1-methylethyl ester group.

    Benzenesulfonic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a 1-methylethyl ester group.

    Benzenesulfonic acid, 2-nitro-, methyl ester: Similar structure but with a methyl ester group and a 2-nitro group.

Uniqueness

Benzenesulfonic acid, 2-nitro-, 1-methylethyl ester is unique due to the presence of both a nitro group and a 1-methylethyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

64704-10-5

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

propan-2-yl 2-nitrobenzenesulfonate

InChI

InChI=1S/C9H11NO5S/c1-7(2)15-16(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3

InChI Key

YANARXBFSIXLLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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